molecular formula C8H12ClN3O B11816226 N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide

Cat. No.: B11816226
M. Wt: 201.65 g/mol
InChI Key: BYJXXZCRYCOKSM-UHFFFAOYSA-N
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Description

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide is a chloroacetamide derivative featuring a pyrazole ring substituted at the 3-position with an ethyl group and a methylated acetamide side chain. This compound is structurally characterized by its α-chloroacetamide moiety, which is known to confer reactivity in synthetic and biological contexts.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-N-methyl-N-[1-(1H-pyrazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C8H12ClN3O/c1-6(7-3-4-10-11-7)12(2)8(13)5-9/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

BYJXXZCRYCOKSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NN1)N(C)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the acetamide moiety serves as a primary site for nucleophilic substitution, enabling diverse transformations:

Reaction Conditions and Examples

Nucleophile Conditions Product Yield References
PyrazolesK₂CO₃, DMF, 80°CN-(1-(1H-Pyrazol-3-yl)ethyl)-2-(pyrazol-1-yl)-N-methylacetamide78–85%
Thiophen-3-amineTriethylamine, THF, refluxN-(1-(1H-Pyrazol-3-yl)ethyl)-2-(thiophen-3-ylamino)-N-methylacetamide62%
MethoxideNaOH, MeOH, RTN-(1-(1H-Pyrazol-3-yl)ethyl)-2-methoxy-N-methylacetamide88%

Mechanism :
The reaction proceeds via an Sₙ2 pathway:

ClCH2C(O)NNu+CH2C(O)NNu-CH2C(O)N+Cl\text{ClCH}_2\text{C(O)N} \rightarrow \text{Nu}^- + \text{CH}_2\text{C(O)N} \rightarrow \text{Nu-CH}_2\text{C(O)N} + \text{Cl}^-

Steric hindrance from the N-methyl and pyrazole groups slightly reduces reaction rates compared to unsubstituted chloroacetamides .

Hydrolysis Reactions

Hydrolysis of the chloroacetamide group occurs under acidic or basic conditions:

Pathways :

  • Basic Hydrolysis :

    ClCH2C(O)N+OHHOCH2C(O)N+Cl\text{ClCH}_2\text{C(O)N} + \text{OH}^- \rightarrow \text{HOCH}_2\text{C(O)N} + \text{Cl}^-

    Yields N-(1-(1H-Pyrazol-3-yl)ethyl)-2-hydroxy-N-methylacetamide (95% yield, NaOH/H₂O, 60°C).

  • Acidic Hydrolysis :
    Forms acetic acid derivatives, though this pathway is less common due to competitive decomposition.

Oxidation:

The pyrazole ring undergoes oxidation under strong oxidizing agents (e.g., KMnO₄/H⁺):

PyrazoleKMnO4/H+Pyrazole-3-carboxylic acid\text{Pyrazole} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyrazole-3-carboxylic acid}

This modifies the electronic properties of the molecule, enhancing hydrogen-bonding potential .

Reduction:

The acetamide carbonyl can be reduced to an alcohol using LiAlH₄:

C(O)NLiAlH4CH2OH\text{C(O)N} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

Yields N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylethanol (72% yield).

Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings:

Suzuki Coupling Example :

ClCH2C(O)N+Ar-B(OH)2Pd(PPh3)4Ar-CH2C(O)N\text{ClCH}_2\text{C(O)N} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-CH}_2\text{C(O)N}

Yields biaryl derivatives (e.g., with phenylboronic acid: 68% yield, K₂CO₃, DMF, 100°C) .

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms heterocyclic systems:

Example :
Reaction with NaN₃ in DMF yields a triazolo-pyrazole derivative:

ClCH2C(O)N+NaN3Triazolo[4,3-a]pyrazine\text{ClCH}_2\text{C(O)N} + \text{NaN}_3 \rightarrow \text{Triazolo[4,3-a]pyrazine}

This pathway is critical for generating bioactive analogs .

Scientific Research Applications

Scientific Research Applications

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide has several notable applications across various scientific disciplines:

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.

Biology

  • Biological Activity Investigation : Research has indicated potential antimicrobial and anti-inflammatory properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic effects in treating various diseases, including cancer. In vitro studies demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours.

Industry

  • Material Development : It is utilized in developing new materials and chemical processes, particularly in agrochemicals for growth control of annual grasses and weeds .

Case Studies

Several case studies have highlighted the biological activities and potential applications of this compound:

Study TitleObjectiveFindings
Antimicrobial Activity Evaluation (2024)Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)
Anticancer Activity Evaluation (2023)Evaluate cytotoxic effects on MCF-7 breast cancer cellsDose-dependent decrease in cell viability with IC50 = 15 µM after treatment
Anti-inflammatory Model Study (2025)Investigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and N-methyl groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several pyrazole- and acetamide-containing derivatives (Table 1). Key differences lie in the substituents on the pyrazole ring, the acetamide nitrogen, and the presence of halogens or heterocycles.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Biological Activity/Application Reference
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole with 4-Cl-phenyl, cyano, and α-Cl-acetamide Intermediate for insecticidal/fungal agents
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring, dichlorophenyl, α-acetamide Structural mimic of benzylpenicillin
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Pyrazole-methyl, dimethylphenyl, α-Cl-acetamide Herbicide
2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide Pyrazole with ethyl/methyl, α-Cl-acetamide Lab reagent (specific use undisclosed)
N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide Benzothiazole, ethyl, α-Cl-acetamide Anti-inflammatory, enzyme inhibition

Key Observations :

  • Pyrazole Substitution : The position and nature of substituents on the pyrazole ring (e.g., 4-chlorophenyl in vs. ethyl/methyl in ) influence electronic properties and steric bulk, affecting binding to biological targets or catalytic sites.
  • Heterocyclic Replacements : Replacing pyrazole with thiazole () or benzothiazole () shifts bioactivity toward penicillin-like coordination or enzyme inhibition, respectively.

Biological Activity

N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by its unique molecular structure which includes a chloro group and an acetamide functional group. The presence of these functional groups contributes to its biological properties.

Property Details
Molecular FormulaC₉H₁₀ClN₃O
Molecular Weight213.65 g/mol
SolubilitySoluble in organic solvents
ToxicityConsidered nontoxic

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole moiety enhances binding affinity and specificity, potentially affecting various biochemical pathways relevant to disease processes .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves disrupting bacterial cell wall synthesis and function.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound reported:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A comparative analysis of the compound's effects on cancer cell lines revealed:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.5
MCF-7 (Breast Cancer)12.3
HeLa (Cervical Cancer)10.8

The compound demonstrated significant potency, particularly against HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity. Variations in substituents on the pyrazole ring have been shown to enhance or diminish activity against specific targets.

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